Naphthol AS-MX phosphate disodium salt nonahydrate Naphthol AS-MX phosphate disodium salt nonahydrate
Brand Name: Vulcanchem
CAS No.: 36889-52-8
VCID: VC3808537
InChI: InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Molecular Formula: C19H34NNa2O14P
Molecular Weight: 577.4 g/mol

Naphthol AS-MX phosphate disodium salt nonahydrate

CAS No.: 36889-52-8

Cat. No.: VC3808537

Molecular Formula: C19H34NNa2O14P

Molecular Weight: 577.4 g/mol

* For research use only. Not for human or veterinary use.

Naphthol AS-MX phosphate disodium salt nonahydrate - 36889-52-8

Specification

CAS No. 36889-52-8
Molecular Formula C19H34NNa2O14P
Molecular Weight 577.4 g/mol
IUPAC Name disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate
Standard InChI InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2
Standard InChI Key GEMAPHRVLCZBIQ-UHFFFAOYSA-L
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Naphthol AS-MX phosphate disodium salt nonahydrate is a hydrated sodium salt of the phosphate ester derivative of naphthol AS-MX. Its molecular formula is C₁₉H₃₄NNa₂O₁₄P, with a molecular weight of 577.4 g/mol . The nonahydrate form incorporates nine water molecules, distinguishing it from the anhydrous variant (CAS 96189-12-7), which has a molecular weight of 415.29 g/mol .

Structural Features

The compound’s structure comprises:

  • A naphthalene ring system substituted with a carbamoyl group at position 3.

  • A phosphate group at position 2, which is critical for enzymatic hydrolysis.

  • Two sodium counterions and nine water molecules of crystallization .

The IUPAC name, disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate, reflects this arrangement . Key spectral identifiers include:

  • InChIKey: GEMAPHRVLCZBIQ-UHFFFAOYSA-L

  • SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+]

Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white powder
Solubility100 mg/mL in water (clear)
Storage Temperature-20°C (long-term), +4°C (short)
Purity (HPLC)≥99%

The compound’s solubility in aqueous solutions and stability under refrigeration make it suitable for laboratory use .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves two primary steps:

  • Formation of the Amide Intermediate:
    Reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline yields naphthol AS-MX .

    C11H8O3+C8H11NC19H17NO2+H2O\text{C}_{11}\text{H}_8\text{O}_3 + \text{C}_8\text{H}_{11}\text{N} \rightarrow \text{C}_{19}\text{H}_{17}\text{NO}_2 + \text{H}_2\text{O}
  • Phosphorylation:
    The intermediate is treated with phosphorus oxychloride (POCl₃) to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Scaling

Industrial production employs large-scale reactors with stringent controls over reaction parameters (temperature, pH) to ensure consistent yield and purity. Post-synthesis purification via crystallization removes unreacted precursors, achieving pharmaceutical-grade purity (≥99%) .

Biochemical Mechanisms and Applications

Enzymatic Hydrolysis

Naphthol AS-MX phosphate disodium salt nonahydrate acts as a substrate for:

  • Alkaline Phosphatase (ALP): Optimal activity at pH 9.8 .

  • Acid Phosphatase (ACP): Active in acidic environments (pH 4.5–5.5) .

Hydrolysis releases naphthol AS-MX, which couples with diazonium salts (e.g., Fast Red Violet LB) to form insoluble azo dyes :

Naphthol AS-MX phosphatePhosphataseNaphthol AS-MX+Phosphate\text{Naphthol AS-MX phosphate} \xrightarrow{\text{Phosphatase}} \text{Naphthol AS-MX} + \text{Phosphate} Naphthol AS-MX+Diazonium SaltAzo Dye(λmax=520 nm)\text{Naphthol AS-MX} + \text{Diazonium Salt} \rightarrow \text{Azo Dye} (\lambda_{\text{max}} = 520\ \text{nm})

Histochemistry

In tissue sections, the compound localizes phosphatase activity, aiding in the study of:

  • Bone Metabolism: Osteoblast and osteoclast activity in bone remodeling .

  • Liver Function: ALP as a marker for cholestasis .

Clinical Diagnostics

Commercial kits (e.g., Sigma-Aldrich N5000) utilize this substrate to quantify ALP in serum, correlating elevated levels with hepatic or bone disorders .

Fluorometric Assays

The hydrolyzed product exhibits fluorescence (λex=388 nm,λem=512 nm\lambda_{\text{ex}} = 388\ \text{nm}, \lambda_{\text{em}} = 512\ \text{nm}), enabling sensitive detection of enzyme activity in low-abundance samples .

PrecautionRecommendationSource
HygroscopicityStore under inert gas (N₂/Ar)
Skin/IrritationUse gloves and goggles
DisposalFollow hazardous waste protocols

Comparative Analysis with Analogues

Naphthol AS-MX phosphate disodium salt nonahydrate belongs to the naphthol AS series, which includes:

  • Naphthol AS-BI Phosphate: Less chromogenic but higher sensitivity in fluorescence assays .

  • Naphthol AS-TR Phosphate: Forms red azo dyes, preferred for multicolor staining .

The nonahydrate form offers enhanced solubility compared to anhydrous variants, making it preferable for high-concentration stock solutions .

Case Studies

Osteogenic Differentiation

In a 2023 study, the compound quantified ALP activity in human mesenchymal stem cells, confirming its role as a marker of osteoblast maturation.

Liver Disease Diagnostics

A clinical trial (2024) validated its use in a fluorometric assay for ALP, achieving 95% sensitivity in detecting biliary obstruction .

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